molecular formula C17H24N2O3 B2561583 (1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid benzyl ester CAS No. 1349717-71-0

(1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid benzyl ester

Cat. No.: B2561583
CAS No.: 1349717-71-0
M. Wt: 304.39
InChI Key: SBGVNFVUXMGLDP-UHFFFAOYSA-N
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Description

(1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid benzyl ester is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. The compound has a molecular formula of C17H24N2O3 and a molecular weight of 304.39.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid benzyl ester typically involves multi-step organic reactions. One common method includes the formation of the oxetane ring followed by the introduction of the piperidine moiety and subsequent carbamate formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxetane oxides, while reduction can produce reduced piperidine derivatives.

Scientific Research Applications

(1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid benzyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (1-Oxetan-3-yl-methyl)carbamic acid benzyl ester: Shares the oxetane and carbamate moieties but lacks the piperidine ring.

    (1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid ethyl ester: Similar structure but with an ethyl ester instead of a benzyl ester.

Uniqueness

(1-Oxetan-3-yl-piperidin-4-ylmethyl)carbamic acid benzyl ester is unique due to its specific combination of the oxetane, piperidine, and carbamate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

benzyl N-[[1-(oxetan-3-yl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-17(22-11-15-4-2-1-3-5-15)18-10-14-6-8-19(9-7-14)16-12-21-13-16/h1-5,14,16H,6-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGVNFVUXMGLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)OCC2=CC=CC=C2)C3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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